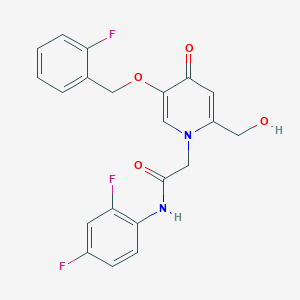
N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17F3N2O4 and its molecular weight is 418.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-difluorophenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes existing research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the formula C19H20F3N1O3. It is synthesized through standard organic procedures involving the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, yielding a high purity product suitable for biological testing .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against various enzymes. For instance, it has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress responses. The inhibition of ALR2 by this compound suggests its potential role in managing conditions associated with oxidative stress and inflammation .
The structure-activity relationship (SAR) studies reveal that modifications on the aromatic rings can significantly alter the inhibitory potency. For example, certain derivatives demonstrated IC50 values as low as 0.789 μM against ALR2, indicating strong inhibitory effects compared to other tested compounds .
Antioxidant Activity
The compound also displays antioxidant properties. In assays measuring lipid peroxidation, it was found to suppress malondialdehyde (MDA) production effectively, outperforming standard antioxidants like Trolox. This suggests that the hydroxyl and styryl structures within the compound contribute significantly to its antioxidant capabilities .
Biological Studies and Case Reports
Several studies have explored the biological implications of this compound:
- Diabetic Complications : A study highlighted its potential in reducing complications arising from diabetes by inhibiting ALR2, thereby decreasing oxidative stress markers in diabetic models .
- Neuroprotective Effects : Research into central nervous system (CNS) disorders has shown that allosteric modulation of metabotropic glutamate receptors by this compound may help in treating conditions such as anxiety and depression .
- Cancer Research : Preliminary findings indicate that the compound may induce apoptosis in cancer cell lines through oxidative stress pathways, suggesting a dual role as both an antioxidant and a potential chemotherapeutic agent .
Comparative Analysis of Biological Activity
| Activity Type | IC50 Value | Notes |
|---|---|---|
| ALR2 Inhibition | 0.789 μM | Strong inhibition compared to other compounds |
| Lipid Peroxidation | N/A | Effective suppression of MDA production |
| Antioxidant Activity | N/A | Outperformed Trolox in lipid peroxidation assays |
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c22-14-5-6-18(17(24)7-14)25-21(29)10-26-9-20(19(28)8-15(26)11-27)30-12-13-3-1-2-4-16(13)23/h1-9,27H,10-12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYQBFKKRNZTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














